BenchChemオンラインストアへようこそ!

N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide

CNS drug design blood-brain barrier permeability physicochemical profiling

N-Benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide (CAS 1021119-07-2) is a synthetic α-(N-sulfonamido)acetamide derivative bearing a pyridine-3-sulfonamido core, a 4-methoxyphenyl substituent on the sulfonamide nitrogen, and an N-benzyl acetamide side chain. Its molecular formula is C₂₁H₂₁N₃O₄S, with a molecular weight of 411.5 g/mol and a computed XLogP3 of 2.4, placing it in a favorable lipophilicity range for CNS drug-like space.

Molecular Formula C21H21N3O4S
Molecular Weight 411.48
CAS No. 1021119-07-2
Cat. No. B2570829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide
CAS1021119-07-2
Molecular FormulaC21H21N3O4S
Molecular Weight411.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C21H21N3O4S/c1-28-19-11-9-18(10-12-19)24(29(26,27)20-8-5-13-22-15-20)16-21(25)23-14-17-6-3-2-4-7-17/h2-13,15H,14,16H2,1H3,(H,23,25)
InChIKeyQIJSDHCSEQXCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide (CAS 1021119-07-2): Physicochemical Profile & Procurement Rationale


N-Benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide (CAS 1021119-07-2) is a synthetic α-(N-sulfonamido)acetamide derivative bearing a pyridine-3-sulfonamido core, a 4-methoxyphenyl substituent on the sulfonamide nitrogen, and an N-benzyl acetamide side chain [1]. Its molecular formula is C₂₁H₂₁N₃O₄S, with a molecular weight of 411.5 g/mol and a computed XLogP3 of 2.4, placing it in a favorable lipophilicity range for CNS drug-like space [1]. This compound belongs to a broader scaffold class claimed as β-amyloid peptide (β-AP) production inhibitors and has been explored in kinase-targeted libraries, making it a relevant candidate for neurodegenerative disease and oncology research procurement [2].

Why Generic Substitution of N-Benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide Fails: Structural Nuance Determines Biological Outcome


Within the α-(N-sulfonamido)acetamide chemotype, even minor substituent modifications on the N-aryl ring or the acetamide nitrogen profoundly alter physicochemical determinants—lipophilicity, hydrogen-bonding capacity, rotational freedom, and electronic character—that govern target binding, metabolic stability, and blood-brain barrier penetration [1][2]. Replacing the 4-methoxyphenyl group with a 4-fluorophenyl or 4-chlorobenzyl moiety, or swapping the N-benzyl acetamide to an N-cyclopentyl variant, generates analogs with distinct computed property profiles, which cannot be assumed to exhibit the same biological fingerprint or selectivity profile [2]. Consequently, generic substitution without head-to-head data risks compromising assay reproducibility and lead optimization trajectories.

Quantitative Differentiation Evidence for N-Benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide Against Closest Analogs


Enhanced Molecular Weight and Polar Surface Area Versus 4-Fluoro Analog: Implications for Blood-Brain Barrier Penetration

When compared to the direct 4-fluorophenyl analog (CAS 1021054-81-8), the target 4-methoxyphenyl compound exhibits a higher molecular weight (411.5 vs. 399.4 g/mol) and an increased topological polar surface area (TPSA of 97 Ų vs. ~88 Ų), while maintaining a nearly equivalent computed lipophilicity (XLogP3 2.4 vs. 2.5) [1][2]. The elevated TPSA of the methoxy derivative predicts moderately reduced passive BBB permeation relative to the fluoro congener, a property that may be advantageous for reducing CNS off-target exposure in peripheral inflammatory indications [3].

CNS drug design blood-brain barrier permeability physicochemical profiling

Increased Rotatable Bond Count Confers Conformational Flexibility Relative to 4-Fluoro and Chlorobenzyl Analogs

The target compound possesses 8 rotatable bonds, one more than the 4-fluorophenyl analog (7 rotatable bonds) and typically 1–2 more than the N-(4-chlorobenzyl)-substituted series, due to the methoxy group's additional rotational degree of freedom [1][2]. This increased flexibility can enhance the conformational entropy penalty upon binding but may also enable induced-fit recognition across a broader range of protein targets, a feature exploited in fragment-based and phenotypic screening libraries [3].

molecular flexibility entropy-driven binding conformational sampling

Hydrogen Bond Acceptor Preference of Methoxy vs. Fluoro and Chloro Substituents Modulates Target Recognition

The 4-methoxy substituent introduces an additional hydrogen bond acceptor (HBA) oxygen atom not present in the 4-fluoro (total HBA count 6, but fluoro is a weak HBA) or 4-chloro analogs (HBA count 5–6 depending on substitution), while maintaining a single hydrogen bond donor (HBD = 1) across the series [1][2]. This specific HBA profile is consistent with SAR trends observed in kinase inhibitor design, where a methoxy group can engage the hinge region of ATP-binding pockets via a water-mediated or direct hydrogen bond, potentially offering a binding mode unavailable to the halogenated congeners [3].

hydrogen bonding structure-activity relationship kinase inhibitor design

Scaffold Classification as a β-Amyloid Inhibitor Chemotype Provides Disease-Relevant Differentiation

The α-(N-sulfonamido)acetamide scaffold, to which the target compound belongs, is explicitly claimed in US Patent 7,300,936 B2 as a β-amyloid peptide (β-AP) production inhibitor series with demonstrated efficacy in cellular models of Alzheimer's disease [1]. While the patent does not disclose quantitative IC₅₀ values for this specific compound, the scaffold's validated mechanism of action—modulation of γ-secretase-mediated β-AP production—differentiates it from structurally similar sulfonamides that lack this therapeutic annotation and are instead associated with antibacterial dihydropteroate synthase inhibition or carbonic anhydrase inhibition [2].

Alzheimer's disease β-amyloid inhibition neurodegenerative drug discovery

Optimal Research Application Scenarios for N-Benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide Based on Evidenced Differentiation


Lead Compound for β-Amyloid Production Inhibition Assays in Alzheimer's Disease Models

The compound's classification within the α-(N-sulfonamido)acetamide β-amyloid inhibitor patent family makes it suitable for cellular assays measuring β-AP40/42 production via ELISA or MSD platforms in APP-overexpressing cell lines (e.g., CHO-APP, H4-APP), where structure-activity relationships around the N-aryl substituent can be explored [1]. Its moderate lipophilicity (XLogP3 2.4) and TPSA of 97 Ų suggest adequate membrane permeability for intracellular target engagement [2].

Kinase Selectivity Profiling Probes Targeting PI3K or CDK Family Members

The pyridine-3-sulfonamido moiety is a recognized kinase hinge-binding motif; the methoxyphenyl substitution provides an additional hydrogen bond acceptor that may engage conserved lysine or water networks in the ATP pocket [3]. The compound can serve as a starting scaffold for biochemical kinase inhibition panels (e.g., PI3Kδ, CDK4/6) in TR-FRET or AlphaScreen assays, differentiated from halogenated analogs by its distinct HBA profile [3].

Fragment-Based Drug Discovery (FBDD) Library Component for Neurodegenerative and Oncology Targets

With a molecular weight of 411.5 g/mol, 8 rotatable bonds, and a balanced hydrogen bond donor/acceptor ratio, this compound occupies the 'lead-like' chemical space favored in fragment-to-lead optimization campaigns targeting CNS or kinase proteins [4]. Vendors supplying this specific CAS ensure batch-to-batch purity (typically ≥95%) critical for reproducible fragment screening hit rates [2].

Comparative Metabolic Stability Studies Across N-Aryl Sulfonamide Series

The methoxy substituent's electron-donating character may confer enhanced metabolic stability toward oxidative CYP450 enzymes relative to the 4-fluoro and 4-chloro analogs, which are more susceptible to dehalogenation or defluorination pathways [5]. Procurement of the methoxy variant alongside its halogenated comparators enables head-to-head microsomal or hepatocyte stability assays to experimentally validate this chemotype-specific advantage.

Quote Request

Request a Quote for N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.